1,3-Dimethylazetidin-3-ol
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Overview
Description
1,3-Dimethylazetidin-3-ol is a chemical compound with the molecular formula C5H11NO. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylazetidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of N-substituted amino alcohols. For instance, the cyclization of N-methyl-3-amino-1-propanol in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
1,3-Dimethylazetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,3-dimethylazetidin-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound of the azetidine family, lacking the methyl and hydroxyl groups.
1-Methylazetidin-3-ol: Similar structure but with only one methyl group.
3-Hydroxyazetidine: Similar structure but without the methyl groups.
Uniqueness
1,3-Dimethylazetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1,3-dimethylazetidin-3-ol |
InChI |
InChI=1S/C5H11NO/c1-5(7)3-6(2)4-5/h7H,3-4H2,1-2H3 |
InChI Key |
ZXJOUDPJLBPZPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C)O |
Origin of Product |
United States |
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